Superior Dipolarophilic Activity in 1,3-Dipolar Cycloaddition with Isoquinolinium N-Arylimides
Ethyl phenylpropiolate demonstrates superior dipolarophilic activity compared to analogous ethylenic carboxylic esters. In a direct comparative study using isoquinolinium N-arylimides, the acetylenic esters (including ethyl phenylpropiolate, methyl propiolate, and dimethyl acetylenedicarboxylate) surpass their ethylenic counterparts in reaction rate and efficiency [1]. This enhanced reactivity is attributed to the electron-deficient triple bond, which facilitates the formation of reactive intermediates.
| Evidence Dimension | Dipolarophilic activity (relative reaction rate/efficiency) |
|---|---|
| Target Compound Data | Surpasses ethylenic esters |
| Comparator Or Baseline | Ethylenic carboxylic esters |
| Quantified Difference | Qualitatively superior; specific rate constants not provided |
| Conditions | Reaction with isoquinolinium N-arylimides |
Why This Matters
For researchers synthesizing complex heterocycles, this heightened reactivity translates to shorter reaction times, higher yields, or the ability to use milder conditions, directly impacting synthetic route feasibility and cost.
- [1] Bast, K., Durst, T., Huber, H., Huisgen, R., Lindner, K., Stephenson, D. S., & Temme, R. (1998). Isoquinolinium N-arylimides and acetylenic dipolarophiles; cycloadducts and their rearrangements. Tetrahedron, 54(29), 8451–8468. View Source
